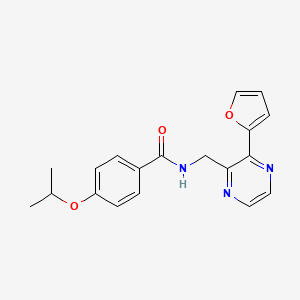![molecular formula C26H26N4O3 B2917116 1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide CAS No. 1147509-54-3](/img/structure/B2917116.png)
1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinazolinone ring, and a piperidine ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The quinazolinone is a type of heterocyclic compound that contains a two-ring system made up of a benzene ring fused to a quinazoline ring . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced through a reaction with furfurylamine , a compound that is typically formed by the reductive amination of furfural with ammonia . The quinazolinone ring could potentially be formed through a reaction involving a 2-aminobenzoyl chloride and an appropriate amine . The piperidine ring could be introduced through a reaction with a suitable piperidine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The furan ring, for example, is known to undergo reactions such as oxidation and halogenation . The quinazolinone and piperidine rings could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan ring could potentially make the compound aromatic and relatively stable . The quinazolinone and piperidine rings could also influence the compound’s properties .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and CGRP Receptor Inhibition
Research has highlighted the development of an enantioselective process for preparing potent calcitonin gene-related peptide (CGRP) receptor antagonists. This work demonstrates the importance of stereoselective synthesis in the development of pharmaceutical agents targeting CGRP receptors, which could imply potential applications for similar compounds in targeting receptor-mediated pathways (Cann et al., 2012).
Tyrosinase Inhibition and Antioxidant Activity
Another study focused on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, demonstrating potent inhibitory activity against the enzyme tyrosinase, as well as significant antioxidant properties. This suggests potential applications in the treatment of conditions related to oxidative stress or hyperpigmentation (Dige et al., 2019).
Antimicrobial Activities
Azole derivatives synthesized from furan-2-carbohydrazide showed activity against various microorganisms, suggesting the potential for similar compounds to serve as leads in the development of new antimicrobial agents (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Properties
Compounds featuring furan and quinoline motifs have been investigated for their anti-inflammatory and antibacterial properties, with some showing reduced gastrointestinal toxicity and lipid peroxidation. This indicates the potential for therapeutic applications in managing inflammation and bacterial infections (Alam et al., 2011).
Direcciones Futuras
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity under various conditions, investigating its potential biological activity, and optimizing its synthesis .
Propiedades
IUPAC Name |
1-[[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]methyl]-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25(27-20-9-2-1-3-10-20)19-8-6-14-29(16-19)18-24-28-23-13-5-4-12-22(23)26(32)30(24)17-21-11-7-15-33-21/h1-5,7,9-13,15,19H,6,8,14,16-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQHGIUTACONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

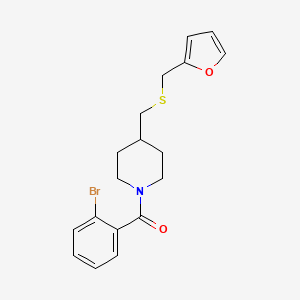
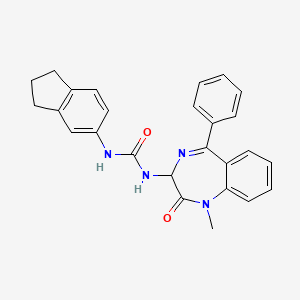
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)

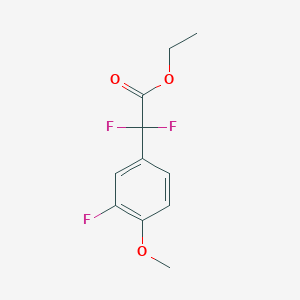
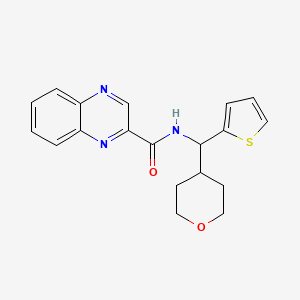
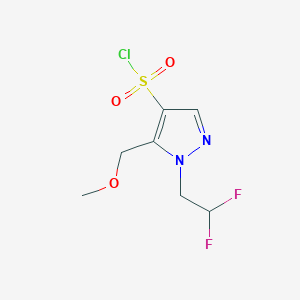

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)
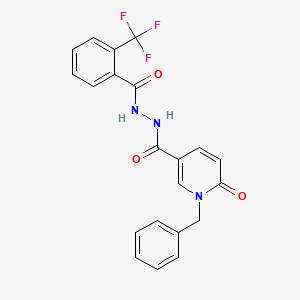
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)
